molecular formula C20H20FN3O4S B12483705 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate

Cat. No.: B12483705
M. Wt: 417.5 g/mol
InChI Key: DGUIBNMNAQOIHE-UHFFFAOYSA-N
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Description

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate is a complex organic compound that features a benzisothiazole ring, a piperazine ring, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate typically involves multiple steps:

    Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable reagent.

    Introduction of the Piperazine Ring: The benzisothiazole derivative is then reacted with piperazine under controlled conditions.

    Attachment of the Fluorobenzoate Moiety: Finally, the piperazine derivative is esterified with 2-fluorobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole ring can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the benzisothiazole ring.

    Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the fluorobenzoate moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate is unique due to the presence of the fluorobenzoate moiety, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.

Properties

Molecular Formula

C20H20FN3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate

InChI

InChI=1S/C20H20FN3O4S/c21-17-7-3-1-5-15(17)20(25)28-14-13-23-9-11-24(12-10-23)19-16-6-2-4-8-18(16)29(26,27)22-19/h1-8H,9-14H2

InChI Key

DGUIBNMNAQOIHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43

solubility

57.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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